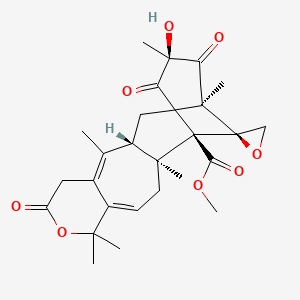

22-Epoxyberkeleydione

Beschreibung

22-Epoxyberkeleydione is a meroterpenoid, a hybrid natural product derived from terpenoid and polyketide biosynthetic pathways. It was first isolated from Penicillium species, including Penicillium sp. MA-37 and Penicillium minioluteum . Structurally, it features a caged tricyclic scaffold with an epoxide moiety at the C-22 position, distinguishing it from its parent compound, berkeleydione (182), which lacks the epoxide group . This compound is biosynthetically categorized as a "shunt product," formed during the oxidative tailoring of berkeleydione precursors via enzymes such as BerN and BerS in Neosartorya glabra . Its isolation from diverse fungal strains highlights its ecological significance in marine and mangrove-associated ecosystems .

Eigenschaften

Molekularformel |

C26H32O8 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

methyl (1R,2S,12S,14R,16S,18R)-16-hydroxy-2,6,6,11,14,16-hexamethyl-8,15,17-trioxospiro[7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-18,2'-oxirane]-1-carboxylate |

InChI |

InChI=1S/C26H32O8/c1-13-14-10-17(27)34-21(2,3)15(14)8-9-22(4)16(13)11-23(5)18(28)24(6,31)19(29)26(22,20(30)32-7)25(23)12-33-25/h8,16,31H,9-12H2,1-7H3/t16-,22-,23-,24-,25+,26+/m0/s1 |

InChI-Schlüssel |

DRMIYYPESWIXHQ-PSNFPAJSSA-N |

Isomerische SMILES |

CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@]4(C(=O)[C@](C(=O)[C@@]3([C@@]45CO5)C(=O)OC)(C)O)C)C)(C)C |

Kanonische SMILES |

CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=O)C(C(=O)C3(C45CO5)C(=O)OC)(C)O)C)C)(C)C |

Synonyme |

22-epoxyberkeleydione |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 22-Epoxyberkeleydione and Related Compounds

Structural Analysis

- Epoxide vs. Dione/Acetal Groups : The C-22 epoxide in 22-epoxyberkeleydione replaces the dione (in berkeleydione) or acetal (in berkeleyacetals) groups, altering electronic properties and reactivity .

- Side-Chain Modifications : Miniolutelide B and paraherquonin feature hydroxylated or furan-annulated side chains, enhancing their polarity and bioactivity profiles compared to 22-epoxyberkeleydione .

Research Findings and Implications

Structural Characterization

22-Epoxyberkeleydione was characterized using 1D/2D NMR, HRMS, and IR spectroscopy, confirming its epoxide moiety and tricyclic core . Comparative analysis with berkeleydione revealed distinct ¹³C NMR signals for C-22 (δ 62.5 ppm, epoxide) vs. C-22/C-23 (δ 210–215 ppm, dione) .

Ecological and Pharmacological Relevance

- Ecological Role: These meroterpenoids are hypothesized to mediate fungal defense mechanisms in competitive mangrove ecosystems .

- Drug Discovery : The structural diversity within this compound class offers opportunities for developing anticancer and antimicrobial agents, though 22-epoxyberkeleydione requires further pharmacological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.